molecular formula C32H50N12O13 B1449055 H(-Asn-Pro-Asn-Ala)2-OH CAS No. 110713-84-3

H(-Asn-Pro-Asn-Ala)2-OH

Cat. No. B1449055
M. Wt: 810.8 g/mol
InChI Key: JVPPDKCEOCENCE-QFHQRVFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H(-Asn-Pro-Asn-Ala)2-OH, commonly known as HPN-07, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic benefits. This peptide has been found to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.

Mechanism Of Action

HPN-07 works by inhibiting the activity of pro-inflammatory cytokines and oxidative stress. It has been found to inhibit the production of nitric oxide, which is a key mediator of inflammation. HPN-07 also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the production of antioxidant enzymes.

Biochemical And Physiological Effects

HPN-07 has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage. HPN-07 has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, HPN-07 has been found to improve motor function and reduce neuronal damage in animal models of Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of HPN-07 is its stability, which makes it suitable for use in lab experiments. HPN-07 is also relatively easy to synthesize using SPPS. However, one of the limitations of HPN-07 is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are numerous future directions for the research of HPN-07. One area of interest is the potential use of HPN-07 in the treatment of traumatic brain injury. HPN-07 has been found to reduce neuronal damage in animal models of traumatic brain injury, and further research is needed to determine its potential therapeutic benefits in humans. Additionally, HPN-07 may have potential in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Further research is also needed to determine the optimal dosage and administration of HPN-07 for therapeutic use.
Conclusion:
In conclusion, HPN-07 is a promising synthetic peptide that has potential therapeutic benefits in the treatment of various diseases. Its unique mechanism of action and anti-inflammatory and antioxidant properties make it a promising candidate for future research. Further studies are needed to determine its safety and efficacy in humans and its potential use in the treatment of various diseases.

Scientific Research Applications

HPN-07 has been found to have numerous potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. HPN-07 has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been found to have potential in the treatment of traumatic brain injury, stroke, and spinal cord injury.

properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50N12O13/c1-13(38-26(50)16(10-22(35)46)40-28(52)19-5-3-7-43(19)30(54)15(33)9-21(34)45)25(49)42-18(12-24(37)48)31(55)44-8-4-6-20(44)29(53)41-17(11-23(36)47)27(51)39-14(2)32(56)57/h13-20H,3-12,33H2,1-2H3,(H2,34,45)(H2,35,46)(H2,36,47)(H2,37,48)(H,38,50)(H,39,51)(H,40,52)(H,41,53)(H,42,49)(H,56,57)/t13-,14-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPPDKCEOCENCE-QFHQRVFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N12O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H(-Asn-Pro-Asn-Ala)2-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H(-Asn-Pro-Asn-Ala)2-OH
Reactant of Route 2
H(-Asn-Pro-Asn-Ala)2-OH
Reactant of Route 3
H(-Asn-Pro-Asn-Ala)2-OH
Reactant of Route 4
H(-Asn-Pro-Asn-Ala)2-OH
Reactant of Route 5
H(-Asn-Pro-Asn-Ala)2-OH
Reactant of Route 6
H(-Asn-Pro-Asn-Ala)2-OH

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